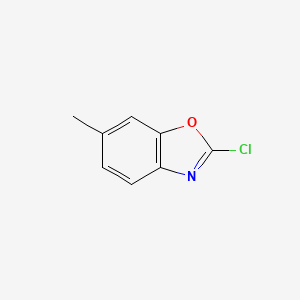

2-Chloro-6-methyl-benzooxazole

Beschreibung

BenchChem offers high-quality 2-Chloro-6-methyl-benzooxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-methyl-benzooxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-6-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEOKTJHYLXEKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443336 | |

| Record name | 2-chloro-6-methyl-benzooxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3621-83-8 | |

| Record name | 2-chloro-6-methyl-benzooxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic data of 2-Chloro-6-methyl-benzooxazole

An In-Depth Technical Guide to the Spectroscopic Data of 2-Chloro-6-methyl-benzooxazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic signature of 2-Chloro-6-methyl-benzooxazole (CAS No: 3621-83-8).[1] As a key heterocyclic scaffold, benzoxazole derivatives are pivotal in medicinal chemistry and materials science.[2] Accurate structural elucidation is the bedrock of all further research and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. In the absence of publicly available experimental spectra for this specific molecule, this guide synthesizes data from structurally analogous compounds and first principles of spectroscopic theory to provide a robust predictive framework. Each section includes detailed, field-proven experimental protocols to empower researchers in their own data acquisition and validation efforts.

Introduction to 2-Chloro-6-methyl-benzooxazole

2-Chloro-6-methyl-benzooxazole belongs to the benzoxazole class of heterocyclic compounds, which are recognized for their wide range of pharmacological activities.[2] The molecule consists of a benzene ring fused to an oxazole ring, with a chlorine atom at the 2-position and a methyl group at the 6-position.

Chemical and Physical Properties: [1]

| Property | Value |

| Molecular Formula | C₈H₆ClNO |

| Molecular Weight | 167.59 g/mol |

| IUPAC Name | 2-chloro-6-methyl-1,3-benzoxazole |

| SMILES | CC1=CC2=C(C=C1)N=C(O2)Cl |

| InChI Key | CLEOKTJHYLXEKQ-UHFFFAOYSA-N |

The precise characterization of such molecules is non-negotiable in any research or development pipeline. Spectroscopic techniques provide a non-destructive means to confirm the molecular structure, assess purity, and provide data for regulatory submissions. This guide will now proceed to detail the expected spectroscopic data from the four cornerstone techniques of modern analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Chloro-6-methyl-benzooxazole is expected to be relatively simple, with distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing nature of the chloro, imine, and oxygen functionalities, as well as the electron-donating effect of the methyl group.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 - 7.6 | d | 1H | H-4 | Deshielded by the adjacent oxygen and imine nitrogen. Expected to be a doublet. |

| ~ 7.2 - 7.3 | d | 1H | H-7 | Adjacent to the imine nitrogen. Expected to be a doublet. |

| ~ 7.0 - 7.1 | s | 1H | H-5 | Influenced by the methyl group. May appear as a singlet or a finely split doublet. |

| ~ 2.4 - 2.5 | s | 3H | -CH₃ | Typical chemical shift for an aromatic methyl group. Expected to be a singlet. |

Causality Behind Experimental Choices: The choice of deuterochloroform (CDCl₃) as a solvent is standard for many organic compounds due to its excellent solubilizing properties and the single deuterium lock signal.[4] A 400 MHz spectrometer provides a good balance between resolution and cost for routine structural confirmation.[4]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid 2-Chloro-6-methyl-benzooxazole.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the ¹H frequency.

-

-

Data Acquisition:

-

Acquire a standard 1D proton spectrum using a pulse sequence such as the zgpr with water suppression if necessary.[5]

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the peaks to determine the relative proton ratios.

-

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule. Due to the molecule's asymmetry, eight distinct carbon signals are expected.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155 - 160 | C-2 | Carbon attached to chlorine, nitrogen, and oxygen; highly deshielded. |

| ~ 148 - 152 | C-7a | Fused aromatic carbon adjacent to oxygen. |

| ~ 140 - 145 | C-3a | Fused aromatic carbon adjacent to nitrogen. |

| ~ 130 - 135 | C-6 | Aromatic carbon bearing the methyl group. |

| ~ 125 - 130 | C-4 | Aromatic CH. |

| ~ 120 - 125 | C-5 | Aromatic CH. |

| ~ 110 - 115 | C-7 | Aromatic CH. |

| ~ 20 - 25 | -CH₃ | Typical chemical shift for an aromatic methyl carbon. |

Trustworthiness of the Protocol: This standard protocol for small molecule analysis is self-validating through the use of an internal standard (TMS) and the consistent results obtained for known compounds.[6] The chemical shifts of the solvent (CDCl₃ at ~77.16 ppm) can also serve as a secondary reference.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrument Setup:

-

Use the same locked and shimmed sample.

-

Tune the probe for the ¹³C frequency.

-

-

Data Acquisition:

-

Acquire a standard 1D carbon spectrum with proton decoupling.

-

A large number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended for quantitative accuracy, though shorter delays are often used for qualitative work.

-

-

Data Processing:

-

Apply a Fourier transform, phase the spectrum, and calibrate to TMS at 0.00 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the molecular structure.[7]

Predicted Mass Spectrum (Electron Ionization)

Upon electron ionization (EI), 2-Chloro-6-methyl-benzooxazole is expected to form a molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.[8]

Predicted Key Fragments:

| m/z | Proposed Fragment | Neutral Loss |

| 167/169 | [C₈H₆ClNO]⁺˙ | - |

| 152/154 | [C₇H₃ClNO]⁺˙ | -CH₃ |

| 132 | [C₈H₆NO]⁺ | -Cl |

| 124 | [C₇H₃NO]⁺˙ | -CH₃, -CO |

| 104 | [C₇H₆N]⁺ | -Cl, -CO |

Mandatory Visualization: Predicted Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of 2-Chloro-6-methyl-benzooxazole.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[9] Further dilute this stock solution to a final concentration of about 10 µg/mL.[9]

-

Instrument Setup (Direct Infusion ESI-MS):

-

Set the mass spectrometer to operate in positive ion mode.

-

Use a heated electrospray ionization (HESI) source.

-

Typical source parameters: spray voltage ~3.5 kV, capillary temperature ~275 °C, sheath and auxiliary gas flow rates optimized for signal stability.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire a full scan mass spectrum over a range of m/z 50-500.

-

For fragmentation data, perform a product ion scan (MS/MS) on the molecular ion (m/z 167).

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the fragmentation pattern to confirm the structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10]

Predicted IR Absorption Bands

Predicted IR Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100 - 3000 | C-H stretch | Aromatic |

| ~ 2950 - 2850 | C-H stretch | -CH₃ |

| ~ 1620 - 1580 | C=N stretch | Imine in oxazole ring |

| ~ 1550 - 1450 | C=C stretch | Aromatic ring |

| ~ 1250 - 1200 | C-O-C stretch | Aryl-alkyl ether-like |

| ~ 850 - 750 | C-H bend | Aromatic (out-of-plane) |

| ~ 750 - 700 | C-Cl stretch | Aryl chloride |

Authoritative Grounding: The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of vibrations that is unique to the molecule, providing a "fingerprint" for identification when compared to a reference spectrum.[10]

Experimental Protocol: FTIR Spectroscopy (ATR Method)

-

Sample Preparation: Place a small amount of the solid sample directly onto the clean crystal of the Attenuated Total Reflectance (ATR) accessory.[11] No further preparation is needed.

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

-

Data Acquisition:

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.[12]

Predicted UV-Vis Absorption

The benzoxazole ring system is a chromophore that is expected to absorb UV radiation. The specific wavelength of maximum absorbance (λmax) will be influenced by the substituents on the benzene ring.

Predicted UV-Vis Data (in Ethanol):

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~ 280 - 320 | ~ 10,000 - 15,000 L mol⁻¹ cm⁻¹ | π → π* |

Causality Behind Experimental Choices: Ethanol is a common solvent for UV-Vis spectroscopy as it is transparent in the UV region above 210 nm and can dissolve a wide range of organic compounds.[13] The concentration is chosen to give an absorbance reading within the optimal range of the instrument (typically 0.1 - 1.0).

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of 2-Chloro-6-methyl-benzooxazole in a suitable UV-grade solvent (e.g., ethanol) of a known concentration (e.g., 1 mg/mL).

-

Dilute the stock solution to a concentration that will give an absorbance in the desired range (e.g., 10 µg/mL).

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

-

Data Acquisition:

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank with a cuvette containing the sample solution.

-

Scan the sample over a wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

The software will automatically subtract the baseline from the sample spectrum.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Integrated Spectroscopic Analysis Workflow

No single spectroscopic technique can unambiguously determine the structure of an unknown compound. The true power of these methods lies in their synergistic application. The workflow below illustrates how data from each technique is integrated for complete structural elucidation.

Mandatory Visualization: Structural Elucidation Workflow

Caption: Integrated workflow for the structural elucidation of 2-Chloro-6-methyl-benzooxazole.

Conclusion

This technical guide provides a detailed predictive analysis of the key spectroscopic data for 2-Chloro-6-methyl-benzooxazole. By integrating the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy, a complete and confident structural assignment can be made. The provided protocols offer a standardized and reliable approach for researchers to acquire their own high-quality experimental data. This foundational spectroscopic information is essential for any further investigation into the chemical and biological properties of this important heterocyclic compound.

References

- (No source provided)

-

PubChem. (n.d.). 2-Chloro-6-methyl-benzooxazole. National Center for Biotechnology Information. Retrieved from [Link]

- (No source provided)

- Yadav, V., Kumar, B., Singh, P., & Kumar, R. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 89.

- (No source provided)

- (No source provided)

- (No source provided)

- (No source provided)

- (No source provided)

- Mohammed, A. M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3), 39-42.

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy. Retrieved from [Link]

- (No source provided)

- (No source provided)

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- (No source provided)

- (No source provided)

- (No source provided)

- (No source provided)

- (No source provided)

- (No source provided)

- Nandiyanto, A. B. D., Andika, R., Haryono, A., & Girsang, G. C. S. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362.

- (No source provided)

- (No source provided)

- da Silva, J. P., da Silva, L. P., da Silva, L. P., & dos Santos, M. H. (2022). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences, 58.

- (No source provided)

- (No source provided)

- (No source provided)

- (No source provided)

- Emwas, A. H., Roy, R., McKay, R. T., & Wishart, D. S. (2019). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 9(10), 209.

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]

- (No source provided)

- (No source provided)

- (No source provided)

-

Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

- (No source provided)

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

- (No source provided)

- (No source provided)

- (No source provided)

- (No source provided)

- (No source provided)

Sources

- 1. 2-Chloro-6-methyl-benzooxazole | C8H6ClNO | CID 10678666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dichlorobenzoxazole | C7H3Cl2NO | CID 77175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Chlorobenzoxazole(615-18-9) 1H NMR spectrum [chemicalbook.com]

- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. article.sapub.org [article.sapub.org]

- 8. books.rsc.org [books.rsc.org]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. eu-opensci.org [eu-opensci.org]

- 13. scielo.br [scielo.br]

Discovery and history of 2-Chloro-6-methyl-benzooxazole

An In-depth Technical Guide to 2-Chloro-6-methyl-benzooxazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-methyl-benzooxazole (CAS No: 3621-83-8), a key heterocyclic intermediate in the development of pharmaceuticals and agrochemicals. While a definitive historical record of its first synthesis is not prominent in the literature, its development is intrinsically linked to the broader evolution of benzoxazole chemistry. This document details the most logical and field-proven synthetic pathways, provides detailed experimental protocols with mechanistic justifications, and summarizes its physicochemical properties. Furthermore, it explores the compound's reactivity and its applications as a versatile building block in modern organic synthesis. This guide is intended for researchers, chemists, and professionals in drug discovery and materials science who require a deep technical understanding of this important scaffold.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a class of bicyclic heterocyclic compounds formed by the fusion of a benzene ring and an oxazole ring. This structural motif is a cornerstone in medicinal chemistry and materials science, found in a wide array of biologically active compounds and functional materials.[1] The benzoxazole core is prized for its rigid, planar structure and its ability to participate in hydrogen bonding and π-stacking interactions, making it a privileged scaffold in drug design.[2]

Among the various derivatives, 2-chlorobenzoxazoles are particularly valuable. The chlorine atom at the 2-position acts as an excellent leaving group, rendering the molecule highly susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of diverse functional groups, making compounds like 2-Chloro-6-methyl-benzooxazole powerful and versatile intermediates for building more complex molecular architectures.[3] Its applications are primarily in the synthesis of targeted agrochemicals, such as fungicides and herbicides, and as a precursor for novel pharmaceutical candidates.[4][5]

Historical Context and Synthetic Evolution

The precise origin of 2-Chloro-6-methyl-benzooxazole is not clearly documented in seminal publications. Its history is better understood as part of the broader development of synthetic methodologies for the benzoxazole class. The foundational methods for benzoxazole synthesis, typically involving the condensation of 2-aminophenols with various carbonyl compounds, have been known for decades.[6]

The critical innovation leading to intermediates like 2-Chloro-6-methyl-benzooxazole was the development of robust methods for preparing 2-chlorobenzoxazoles. Key historical and industrial routes include:

-

Chlorination of 2-Mercaptobenzoxazoles: Early methods involved the reaction of 2-mercaptobenzoxazoles (synthesized from 2-aminophenols and carbon disulfide) with chlorinating agents like chlorine gas or thionyl chloride (SOCl₂).[7][8]

-

Conversion of Benzoxazol-2-ones: A more common and often higher-yielding approach involves the conversion of the corresponding benzoxazol-2-one (a cyclic carbamate) into the 2-chloro derivative using potent chlorinating agents such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃).[9]

These methods transformed the relatively inert benzoxazole core into a highly reactive electrophilic species, significantly expanding its synthetic utility and paving the way for the development of countless derivatives.

Established Synthetic Protocol and Mechanistic Rationale

The most reliable and scalable synthesis of 2-Chloro-6-methyl-benzooxazole is a two-step process starting from the readily available precursor, 2-amino-5-methylphenol.

Step 1: Synthesis of 6-Methyl-1,3-benzoxazol-2(3H)-one Step 2: Chlorination to 2-Chloro-6-methyl-benzooxazole

Below is a detailed protocol that synthesizes field-proven methodologies with modern safety considerations.

Experimental Workflow Diagram

Caption: Two-step synthesis of 2-Chloro-6-methyl-benzooxazole.

Step 1: Synthesis of 6-Methyl-1,3-benzoxazol-2(3H)-one

This step involves the cyclization of 2-amino-5-methylphenol using a phosgene equivalent. Triphosgene (bis(trichloromethyl) carbonate) is a safer, solid alternative to highly toxic phosgene gas.[10]

Protocol:

-

Inert Setup: Equip a three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the system is completely dry.

-

Reagent Charging: Charge the flask with 2-amino-5-methylphenol (1.0 eq) and a suitable inert solvent such as toluene or ethyl acetate.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (2.2 eq), to the suspension and stir.

-

Triphosgene Addition: Dissolve triphosgene (0.4 eq) in the same solvent and add it dropwise to the stirred reaction mixture at 0°C. Caution: This reaction releases HCl gas and trace amounts of phosgene; perform in a well-ventilated fume hood.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture, filter off the triethylamine hydrochloride salt, and wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture to obtain pure 6-Methyl-1,3-benzoxazol-2(3H)-one.

Causality & Mechanism: The base deprotonates the phenolic hydroxyl and/or the amine. The amine nitrogen then attacks the electrophilic carbonyl carbon of the phosgene equivalent, forming an intermediate carbamoyl chloride (or related species). A subsequent intramolecular nucleophilic attack by the phenoxide oxygen onto this carbonyl, with expulsion of chloride, results in the stable, cyclic benzoxazol-2-one.

Step 2: Chlorination to 2-Chloro-6-methyl-benzooxazole

This step converts the carbonyl group of the benzoxazol-2-one into the desired chloro group. Phosphorus pentachloride is a highly effective, albeit aggressive, reagent for this transformation.[9]

Protocol:

-

Inert Setup: In a dry, three-neck flask equipped with a reflux condenser and nitrogen inlet, prepare a solution or suspension of 6-Methyl-1,3-benzoxazol-2(3H)-one (1.0 eq) in a high-boiling inert solvent like o-dichlorobenzene.

-

PCl₅ Addition: Add solid phosphorus pentachloride (PCl₅) (1.1 to 1.5 eq) portion-wise to the mixture. The reaction is often exothermic.

-

Reaction: Heat the reaction mixture to 140-160°C for 2-6 hours. The reaction progress can be monitored by GC or TLC. The reaction produces POCl₃ and HCl gas as byproducts.

-

Workup & Purification: Cool the reaction mixture. Carefully quench any excess PCl₅ with ice water (extremely exothermic and releases HCl). Separate the organic layer, wash it with water and sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the final product, 2-Chloro-6-methyl-benzooxazole, is purified by vacuum distillation.

Causality & Mechanism: The carbonyl oxygen of the benzoxazolone attacks the electrophilic phosphorus of PCl₅. A series of eliminations and additions results in the replacement of the carbonyl oxygen with two chlorine atoms, forming a gem-dichloro intermediate at the C2 position. This intermediate is unstable and readily eliminates a molecule of HCl to form the aromatic 2-chlorobenzoxazole ring system. Using a slight excess of PCl₅ ensures the reaction goes to completion.[9]

Physicochemical and Spectroscopic Characterization

Proper characterization is essential for verifying the identity and purity of the synthesized compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 3621-83-8 | [11][12] |

| Molecular Formula | C₈H₆ClNO | [11][12] |

| Molecular Weight | 167.59 g/mol | [11] |

| Appearance | Expected to be a low-melting solid or oil | N/A |

| Purity | ≥95% (typical commercial grade) | [12] |

Table 2: Expected Spectroscopic Data

(Note: As specific experimental spectra are not widely published, these are predicted values based on the analysis of analogous structures.)

| Technique | Expected Observations | Justification |

| ¹H NMR | δ ~7.1-7.6 ppm (3H, m, Ar-H), δ ~2.4 ppm (3H, s, -CH₃) | The aromatic protons on the benzoxazole ring will appear in the typical aromatic region. The methyl group protons will appear as a singlet in the upfield region. The specific splitting pattern of the aromatic protons will depend on their coupling constants. |

| ¹³C NMR | δ ~155-160 ppm (C=N), δ ~110-150 ppm (Ar-C), δ ~21 ppm (-CH₃) | The C2 carbon (part of the C=N bond) is highly deshielded. The six aromatic carbons will appear in their characteristic region. The methyl carbon will be significantly upfield. |

| Mass Spec (EI) | M⁺ peak at m/z = 167/169 (approx. 3:1 ratio) | The molecular ion peak will show the characteristic isotopic pattern for a molecule containing one chlorine atom. |

| IR (Infrared) | ~1630-1650 cm⁻¹ (C=N stretch), ~1500-1600 cm⁻¹ (C=C stretch), ~700-800 cm⁻¹ (C-Cl stretch) | Key functional group stretches for the imine, aromatic ring, and carbon-chlorine bond are expected in these regions. |

Applications in Synthetic Chemistry

The synthetic value of 2-Chloro-6-methyl-benzooxazole lies in the high reactivity of its C2 position towards nucleophiles. This allows it to serve as a versatile electrophilic building block.

Reactivity Profile Diagram

Caption: Reactivity of 2-Chloro-6-methyl-benzooxazole with nucleophiles.

-

Synthesis of 2-Aminobenzoxazoles: Reaction with primary or secondary amines, often in the presence of a base, displaces the chloride to form 2-aminobenzoxazole derivatives. These are important scaffolds in medicinal chemistry, known to act as inhibitors for various enzymes.[13]

-

Synthesis of 2-Alkoxy/Aryloxybenzoxazoles: Alcohols and phenols, typically as their corresponding alkoxides or phenoxides, can displace the chloride to form ethers. Aryloxy derivatives, in particular, are precursors to important herbicides.

-

Suzuki and other Cross-Coupling Reactions: Although less common than with aryl bromides or iodides, the C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions to form C-C bonds, further expanding its synthetic potential.[3]

This reactivity profile solidifies the role of 2-Chloro-6-methyl-benzooxazole as a high-value intermediate for accessing a wide chemical space in the development of new agrochemicals and pharmaceuticals.

Conclusion

2-Chloro-6-methyl-benzooxazole is a strategically important heterocyclic compound whose value is defined by the reactive C-Cl bond on the privileged benzoxazole scaffold. While its specific discovery is embedded within the larger history of benzoxazole chemistry, its synthesis is robust and well-understood, proceeding reliably from 2-amino-5-methylphenol via a benzoxazol-2-one intermediate. By serving as a key electrophilic partner in a variety of nucleophilic substitution reactions, it provides a crucial gateway for the synthesis of a diverse range of complex molecules with significant biological activity. This guide provides the foundational knowledge required for researchers to effectively synthesize, characterize, and utilize this versatile chemical building block.

References

Sources

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. 2-chloro-6-Methyl-benzooxazole [myskinrecipes.com]

- 5. mdpi.com [mdpi.com]

- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Chlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 8. US4517370A - Process for preparing 2-chlorobenzoxazoles - Google Patents [patents.google.com]

- 9. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]

- 10. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Chloro-6-methyl-benzooxazole | C8H6ClNO | CID 10678666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemscene.com [chemscene.com]

- 13. pubs.acs.org [pubs.acs.org]

Reactivity of the chloro and methyl groups in 2-Chloro-6-methyl-benzooxazole

Abstract

This technical guide provides an in-depth analysis of the reactivity of 2-chloro-6-methyl-benzooxazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] The molecule possesses two primary sites for chemical modification: the electrophilic C2-carbon bearing a chloro leaving group and the benzylic C6-methyl group. This document elucidates the distinct chemical pathways governing the functionalization of each site, providing field-proven insights into reaction mechanisms, strategic selection of reagents, and detailed experimental protocols. We will explore the principles of nucleophilic aromatic substitution (SNAr) at the C2-position and free-radical functionalization of the C6-methyl group. Furthermore, this guide will address the concept of orthogonal reactivity, enabling the selective and sequential modification of this versatile building block for the synthesis of complex molecular architectures.

Introduction: A Scaffold of Duality

The benzoxazole ring system is a privileged heterocyclic motif found in a wide array of pharmacologically active compounds and functional materials.[1][2][3] The specific derivative, 2-chloro-6-methyl-benzooxazole (PubChem CID: 10678666), presents a particularly interesting case for synthetic chemists.[4] It features two chemically distinct handles that can be manipulated with a high degree of selectivity, allowing for divergent synthesis strategies from a single, readily accessible starting material.

-

The C2-Chloro Group: The chloro substituent at the 2-position is activated towards nucleophilic attack. This reactivity is a consequence of the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms within the oxazole ring, which stabilize the intermediate formed during substitution.

-

The C6-Methyl Group: The methyl group at the 6-position, attached to the benzene ring, behaves as a typical benzylic substituent. It is amenable to free-radical reactions, such as halogenation or oxidation, which proceed via resonance-stabilized benzylic intermediates.

Understanding the unique electronic and steric environments of these two groups is paramount to designing rational and efficient synthetic routes. This guide will dissect these reactivities, providing both theoretical grounding and practical, actionable protocols.

Reactivity of the C2-Chloro Group: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for the functionalization of the C2-chloro group is Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitution on alkyl halides, SNAr on aromatic systems typically follows a two-step addition-elimination mechanism.[5]

Mechanistic Insight

The SNAr reaction at the C2-position of 2-chloro-6-methyl-benzooxazole is facilitated by the inherent electronic properties of the heterocyclic ring. The process can be visualized as follows:

-

Nucleophilic Attack: A nucleophile (Nu-) attacks the electron-deficient C2-carbon, which bears the chloro leaving group. This initial attack temporarily disrupts the aromaticity of the ring system.[6]

-

Formation of a Meisenheimer Intermediate: The attack results in the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge is delocalized across the electron-withdrawing oxazole ring, particularly onto the electronegative oxygen and nitrogen atoms, which provides a crucial stabilizing effect.

-

Elimination and Re-aromatization: The intermediate collapses, ejecting the chloride ion (Cl-) as the leaving group. This step restores the aromaticity of the benzoxazole ring, driving the reaction to completion.

Caption: SNAr mechanism at the C2 position.

Scope of Nucleophiles and Reaction Conditions

A wide variety of nucleophiles can be employed to displace the C2-chloro group. The choice of solvent and base is critical for ensuring high yields and minimizing side reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they effectively solvate cations without strongly solvating the anionic nucleophile, thereby enhancing its reactivity.

| Nucleophile Type | Example Reagent | Base (if required) | Typical Conditions | Product Class |

| N-Nucleophiles | Primary/Secondary Amines | K₂CO₃, Et₃N | 80-120 °C, DMF | 2-Amino-benzoxazoles |

| O-Nucleophiles | Sodium/Potassium Alkoxides | (Pre-formed) | RT to 60 °C, THF/Alcohol | 2-Alkoxy-benzoxazoles |

| S-Nucleophiles | Sodium Thiolates | (Pre-formed) | RT to 60 °C, DMF | 2-Thioether-benzoxazoles |

| C-Nucleophiles | Cyanide (e.g., KCN) | - | 100-150 °C, DMSO | 2-Cyano-benzoxazoles |

Experimental Protocol: Synthesis of 2-Anilino-6-methyl-benzooxazole

This protocol provides a representative procedure for the SNAr amination of the title compound.

Materials:

-

2-Chloro-6-methyl-benzooxazole (1.0 eq)

-

Aniline (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-6-methyl-benzooxazole and potassium carbonate.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).

-

Add anhydrous DMF via syringe, followed by the addition of aniline.

-

Heat the reaction mixture to 100 °C and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into a beaker of ice-water.

-

Collect the resulting precipitate by vacuum filtration, washing thoroughly with water and then a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-anilino-6-methyl-benzooxazole.

Reactivity of the C6-Methyl Group: Benzylic Functionalization

The C6-methyl group offers a distinct reactive handle that can be functionalized via free-radical pathways. The benzylic position is particularly susceptible to radical formation due to the ability of the adjacent aromatic ring to stabilize the resulting radical through resonance.

Mechanism: Free-Radical Bromination

The Wohl-Ziegler reaction, which typically employs N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide), is a well-established method for selective benzylic bromination.[7][8] This method is advantageous because it maintains a low, steady concentration of bromine radicals, which minimizes competitive aromatic bromination.[9]

The mechanism proceeds through a radical chain reaction:

-

Initiation: The radical initiator homolytically cleaves upon heating or UV irradiation to form initial radicals. These radicals then abstract a hydrogen from HBr (present in trace amounts) to generate a bromine radical (Br•).

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the C6-methyl group to form HBr and a resonance-stabilized benzylic radical.

-

The benzylic radical reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the brominated product and a new bromine radical, which continues the chain.

-

-

Termination: The reaction is terminated when two radicals combine.

Caption: Free-radical chain mechanism for benzylic bromination.

Further Transformations

The resulting 2-chloro-6-(bromomethyl)-benzooxazole is a versatile intermediate. The benzylic bromide is an excellent electrophile for SN2 reactions, allowing for the introduction of a variety of functional groups:

-

Oxidation: The benzylic bromide can be oxidized to the corresponding aldehyde or carboxylic acid.

-

Nucleophilic Substitution: It can be displaced by nucleophiles such as cyanide (to form a nitrile), azide (to form an azide, which can be reduced to an amine), or alkoxides (to form ethers).

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation | NaHCO₃, DMSO | Aldehyde (-CHO) |

| Cyanation | NaCN, DMSO | Nitrile (-CH₂CN) |

| Azidation | NaN₃, DMF | Azide (-CH₂N₃) |

| Etherification | NaOR, ROH | Ether (-CH₂OR) |

Experimental Protocol: Benzylic Bromination with NBS

Materials:

-

2-Chloro-6-methyl-benzooxazole (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-chloro-6-methyl-benzooxazole in CCl₄.

-

Add NBS and AIBN to the solution.

-

Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a heat lamp to facilitate radical initiation.

-

Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide byproduct is observed floating at the top of the solvent.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2-chloro-6-(bromomethyl)-benzooxazole, which can be purified by column chromatography or recrystallization.

Orthogonal Reactivity and Synthetic Strategy

The true synthetic power of 2-chloro-6-methyl-benzooxazole lies in the orthogonal nature of its two reactive sites. The conditions required for SNAr at the C2-position (polar solvents, often elevated temperatures, nucleophiles/bases) are generally incompatible with the conditions for free-radical bromination at the C6-methyl group (non-polar solvents, radical initiator), and vice-versa. This orthogonality allows for a planned, sequential functionalization.

A synthetic chemist can choose to:

-

Functionalize C2 first: React the chloro-group with a desired nucleophile and then perform a benzylic reaction on the methyl group of the product.

-

Functionalize C6 first: Brominate the methyl group and then perform a nucleophilic substitution on the C2-chloro group.

The choice of strategy depends on the stability of the desired functional groups to the subsequent reaction conditions.

Caption: Orthogonal synthetic strategies for 2-chloro-6-methyl-benzooxazole.

Conclusion

2-Chloro-6-methyl-benzooxazole is a valuable and versatile building block in modern organic synthesis. The distinct and predictable reactivity of its C2-chloro and C6-methyl groups provides a platform for orthogonal chemical modification. By carefully selecting reaction conditions, researchers can selectively target either position, enabling the efficient construction of diverse and complex benzoxazole derivatives for applications in drug discovery and materials science. A thorough understanding of the underlying SNAr and free-radical mechanisms, as detailed in this guide, is essential for leveraging the full synthetic potential of this powerful heterocyclic scaffold.

References

-

ResearchGate. (n.d.). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

-

Li, H., et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-methyl-benzooxazole. Retrieved from [Link]

-

Wang, L., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules. Retrieved from [Link]

-

Kasthuri, J., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved from [Link]

- Google Patents. (n.d.). CN101381302A - 2-bromomethyl-6-methyl benzoyl chloride/bromium and preparation method thereof.

-

The Good Scents Company. (n.d.). methyl benzoxole. Retrieved from [Link]

-

Poirot, O., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. ResearchGate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

-

Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]

-

Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Retrieved from [Link]

-

IOP Conference Series: Materials Science and Engineering. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of substituted 2-amino benzoxazole derivatives starting from.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

-

ACS Publications. (2024). Asymmetric Radical-Type 1,2-Alkoxy-Sulfenylation of Benzoxazole-2-Thiols to Vinylarenes Catalyzed by Chiral Vanadyl Complexes. Retrieved from [Link]

-

PubMed Central. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]

-

National Institutes of Health. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Retrieved from [Link]

-

PubMed Central. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link]

-

Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

-

Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Publishing. Retrieved from [Link]

-

PubMed Central. (n.d.). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. Retrieved from [Link]

-

Ethesis. (2024). Transition Metal-Promoted Synthesis of Remotely Functionalized 2-Aryl Benzoxazoles from 2-Amidophenol through C-H Functionalization. Retrieved from [Link]

-

ResearchGate. (n.d.). Vicarious Nucleophilic Substitution of (Chloroalkyl)heterocycles with Nitroarenes. Retrieved from [Link]

-

PubMed Central. (n.d.). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methylbenzoxazole. Retrieved from [Link]

-

Journal of the Chemical Society (Resumed). (n.d.). Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-6-methyl-benzooxazole | C8H6ClNO | CID 10678666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 2-Chloro-6-fluoro-benzal bromide | 2088945-73-5 | Benchchem [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

Technical Guide: Solubility, Stability, and Handling of 2-Chloro-6-methyl-benzooxazole

Executive Summary

2-Chloro-6-methyl-benzooxazole (CAS 3621-83-8) is a critical heterocyclic building block used primarily in the synthesis of bioactive compounds and fluorescent dyes. Its utility stems from the high electrophilicity of the C2 position, which facilitates facile nucleophilic aromatic substitution (

However, this same reactivity presents significant stability challenges. Unlike standard aryl chlorides, the C-Cl bond in 2-chloro-6-methyl-benzooxazole functions chemically as an imidoyl chloride . It is highly susceptible to hydrolysis, converting the active reagent into the thermodynamically stable, but synthetically inert, 6-methyl-2(3H)-benzoxazolone.

This guide provides a technical framework for preserving the integrity of this reagent, defining its solubility limits, and validating its stability during experimental workflows.

Physicochemical Profile

Understanding the fundamental properties of this molecule is a prerequisite for accurate experimental design.

| Property | Value | Technical Note |

| CAS Number | 3621-83-8 | Unique identifier for procurement verification. |

| Molecular Weight | 167.59 g/mol | Used for molarity calculations. |

| Formula | C₈H₆ClNO | |

| Physical State | Liquid / Low-melting Solid | Likely solidifies upon refrigeration; handle as a liquid at >25°C. |

| LogP (Predicted) | ~3.1 | Highly lipophilic; poor aqueous solubility.[1] |

| Reactive Motif | 2-Chloroimidate | The C2-Cl bond is the site of instability. |

Solubility and Solvent Compatibility[2][3]

Aqueous Solubility

Status: Insoluble / Decomposes 2-Chloro-6-methyl-benzooxazole is effectively insoluble in water. Attempts to dissolve it in aqueous buffers will result in a heterogeneous mixture (emulsion or suspension) followed by rapid chemical degradation (hydrolysis).

Organic Solvent Compatibility

The compound exhibits high solubility in polar aprotic and non-polar solvents. However, solvent choice dictates stability.

| Solvent | Solubility Rating | Stability Risk | Recommendation |

| DMSO | High (>100 mM) | Low (if anhydrous) | Preferred for stock solutions. Use molecular sieves. |

| DMF | High (>100 mM) | Low (if anhydrous) | Suitable alternative to DMSO. |

| Ethanol/Methanol | High | High | Avoid for storage. Risk of alcoholysis (formation of ethyl/methyl ethers) over time. |

| Dichloromethane | High | Negligible | Excellent for synthesis and extraction. |

| Water | Negligible | Critical | Do Not Use. Induces irreversible hydrolysis. |

Critical Insight: The Solvolysis Risk

Researchers often dissolve this compound in methanol for LC-MS analysis. This is a procedural error. In protic solvents (ROH), the C2-Cl bond can undergo solvolysis, forming the alkoxy derivative (2-methoxy-6-methyl-benzooxazole). This artifact can lead to false negatives in purity assessments.

Stability and Degradation Mechanism

The primary degradation pathway is hydrolysis driven by moisture. The electrophilic C2 carbon is attacked by water, leading to the displacement of chloride and the formation of the cyclic carbamate (benzoxazolone).

Degradation Pathway Diagram

Figure 1: The irreversible hydrolysis pathway. The formation of the benzoxazolone (End) destroys the reactivity required for further synthesis.

Storage Recommendations

-

Temperature: Store at 2–8°C (short term) or -20°C (long term).

-

Atmosphere: Store under Argon or Nitrogen.

-

Desiccation: Keep bottles tightly sealed in a desiccator. The compound is hygroscopic in the sense that surface moisture triggers autocatalytic degradation (HCl produced catalyzes further hydrolysis).

Experimental Protocols

Protocol A: Preparation of Anhydrous Stock Solution

Use this protocol for biological assays or precise kinetic studies.

-

Solvent Preparation: Purchase "Anhydrous" grade DMSO (≥99.9%, water <50 ppm). Alternatively, store DMSO over activated 4Å molecular sieves for 24 hours.

-

Weighing: Weigh the target mass of 2-Chloro-6-methyl-benzooxazole rapidly to minimize exposure to ambient humidity.

-

Dissolution: Add the anhydrous DMSO to the vial. Vortex for 30 seconds until clear.

-

Storage: Aliquot immediately into amber glass vials with PTFE-lined caps. Purge the headspace with argon gas before sealing.

-

Validity: Use aliquots within 1 month if stored at -20°C. Discard if a white precipitate (benzoxazolone) is visible.

Protocol B: Stability Assessment via HPLC

Use this workflow to validate the purity of your reagent before critical reactions.

Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm.

-

Sample Prep: Dilute 5 µL of the DMSO stock into 995 µL of Acetonitrile (NOT Water/Methanol).

-

Injection: Inject 5–10 µL immediately.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm and 280 nm.

-

Interpretation:

-

Peak A (Product): Late eluting (more hydrophobic).

-

Peak B (Degradant): Earlier eluting (6-methyl-2(3H)-benzoxazolone is more polar due to the H-bond donor NH and carbonyl).

-

Acceptance Criteria: Purity > 95% (Area under curve).[2]

-

Workflow: Stability Testing Logic

Figure 2: Decision tree for validating reagent quality prior to use.

References

-

PubChem. 2-Chloro-6-methyl-benzooxazole (Compound).[1][3][4] National Library of Medicine. Accessed Jan 31, 2026. [Link]

-

RSC Advances. Advances in the synthetic strategies of benzoxazoles.[5] Royal Society of Chemistry, 2023.[5] (Context on benzoxazole stability and synthesis). [Link]

- Google Patents.Process for the preparation of 2-chlorobenzoxazoles (US4714766A). (Details on hydrolysis sensitivity and synthesis).

Sources

- 1. 2-Chloro-6-methyl-benzooxazole | C8H6ClNO | CID 10678666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl benzoxole, 95-21-6 [thegoodscentscompany.com]

- 3. Benzoxazole, 2-amino-5-chloro-6-hydroxy- | C7H5ClN2O2 | CID 15635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-6-methylbenzothiazole | C8H6ClNS | CID 2049866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

Unveiling the Electronic Landscape of 2-Chloro-6-methyl-benzooxazole: A Quantum Chemical Guide for Drug Discovery

This technical guide provides a comprehensive framework for the quantum chemical analysis of 2-Chloro-6-methyl-benzooxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. By leveraging the predictive power of computational chemistry, researchers can gain profound insights into the molecule's electronic structure, reactivity, and spectroscopic properties, thereby accelerating the design and optimization of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of quantum chemistry.

The benzooxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The specific substitutions of a chloro group at the 2-position and a methyl group at the 6-position on the benzooxazole ring system create a unique electronic and steric profile that warrants detailed investigation. Quantum chemical calculations offer a powerful, non-invasive means to elucidate these characteristics at the atomic level.

The Strategic Imperative of In Silico Analysis

In modern drug discovery, an early and accurate understanding of a molecule's physicochemical properties is paramount. Quantum chemical calculations provide a rational basis for:

-

Predicting Reactivity: Identifying sites susceptible to electrophilic or nucleophilic attack, which is crucial for understanding potential metabolic pathways and designing synthetic routes.

-

Interpreting Spectroscopic Data: Validating experimental results from techniques like Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Elucidating Structure-Activity Relationships (SAR): Correlating electronic properties with biological activity to guide the design of more potent and selective drug candidates.

-

Parameterizing Molecular Mechanics Force Fields: Generating accurate partial charges and force field parameters for use in subsequent molecular dynamics simulations and docking studies.

This guide will detail the theoretical and practical aspects of performing a suite of quantum chemical calculations on 2-Chloro-6-methyl-benzooxazole, establishing a self-validating system of protocols that ensures scientific integrity.

I. Foundational Theory and Computational Methodology: A Self-Validating Approach

The cornerstone of our investigation is Density Functional Theory (DFT), a computational method that has proven to be a robust and efficient tool for studying the electronic structure of medium-sized organic molecules.[3] Our choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is predicated on its well-documented success in balancing accuracy and computational cost for a wide range of chemical systems.[4] To ensure a comprehensive description of the electronic distribution, particularly for a molecule containing heteroatoms and a halogen, we will employ the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is essential for accurately modeling non-covalent interactions and the electronic properties of anions, while the polarization functions (d,p) account for the non-spherical nature of electron density in molecules.[5]

All calculations will be performed using a widely recognized quantum chemistry software package, such as Gaussian.[6]

Experimental Workflow: A Logical Framework

The following diagram illustrates the logical flow of the computational experiments detailed in this guide.

Caption: A logical workflow diagram illustrating the sequence of quantum chemical calculations.

II. Step-by-Step Computational Protocols

A. Geometry Optimization and Frequency Analysis

The initial step involves determining the most stable three-dimensional conformation of 2-Chloro-6-methyl-benzooxazole.

Protocol:

-

Input Structure Generation: Construct an initial 3D structure of the molecule using molecular modeling software. The IUPAC name is 2-chloro-6-methyl-1,3-benzoxazole and its canonical SMILES is CC1=CC2=C(C=C1)N=C(O2)Cl.[7]

-

Geometry Optimization: Perform a full geometry optimization without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. This will locate the minimum energy structure on the potential energy surface.

-

Frequency Calculation: Following optimization, a frequency analysis is performed at the same level of theory. This serves two critical purposes:

-

Verification of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Thermodynamic Properties: Calculation of zero-point vibrational energy (ZPVE), thermal energy, and entropy.

-

Simulated IR Spectrum: The calculated vibrational frequencies and their corresponding intensities provide a theoretical IR spectrum that can be compared with experimental data for validation.[8]

-

Expected Quantitative Data:

The optimized geometric parameters (bond lengths and angles) can be compared with experimental crystallographic data of similar benzooxazole derivatives to validate the computational model.[9][10]

| Parameter | C-Cl | C-N | C-O | C-C (aromatic) | C-H (methyl) |

| Calculated Bond Length (Å) | Value | Value | Value | Value | Value |

| Experimental Bond Length (Å) (from similar structures) | Reference Value | Reference Value | Reference Value | Reference Value | Reference Value |

| Parameter | C-N-C | N-C-O | C-C-C (aromatic) | H-C-H (methyl) |

| **Calculated Bond Angle (°) ** | Value | Value | Value | Value |

| Experimental Bond Angle (°) (from similar structures) | Reference Value | Reference Value | Reference Value | Reference Value |

B. Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions.

Protocol:

-

Orbital Energy Calculation: Using the optimized geometry, calculate the energies of the HOMO and LUMO.

-

Energy Gap Determination: The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter that relates to the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

-

Visualization of Orbitals: Generate graphical representations of the HOMO and LUMO to visualize the electron density distribution. This helps in identifying the regions of the molecule involved in electron donation (HOMO) and acceptance (LUMO).

Key Reactivity Descriptors Derived from FMOs:

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | The power to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic character. |

C. Molecular Electrostatic Potential (MEP) Analysis

The MEP is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.

Protocol:

-

MEP Calculation: Based on the optimized geometry, calculate the MEP on the molecule's surface.

-

Surface Mapping: Map the calculated MEP values onto the electron density surface. A color-coded map is generated where:

-

Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas and susceptibility to electrophilic attack.

-

Blue/Green: Regions of positive electrostatic potential, indicating electron-deficient areas and susceptibility to nucleophilic attack.

-

This analysis provides a visually intuitive guide to the molecule's reactive sites.

D. Simulation of Spectroscopic Properties for Experimental Validation

To ensure the trustworthiness of our computational model, we will simulate key spectroscopic data and compare it with available experimental data for benzooxazole derivatives.

The calculated vibrational frequencies from the frequency analysis provide a theoretical IR spectrum. Direct comparison with an experimental spectrum of a closely related compound like 2-chlorobenzoxazole allows for validation of the computational methodology.[8]

Protocol:

-

GIAO Calculation: Employ the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level to calculate the isotropic magnetic shielding tensors for ¹H and ¹³C nuclei.[11]

-

Chemical Shift Calculation: The calculated shielding tensors are then referenced against a standard (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts (δ). δsample = σTMS - σsample

-

Comparison with Experimental Data: The calculated chemical shifts can be compared with experimental data for similar substituted benzooxazoles to assess the accuracy of the method.[12][13]

Protocol:

-

TD-DFT Calculation: Perform Time-Dependent DFT (TD-DFT) calculations on the optimized geometry to predict the electronic absorption spectrum.[14][15]

-

Excitation Energy and Oscillator Strength: The calculation will yield the excitation energies (which can be converted to wavelengths, λmax) and the corresponding oscillator strengths (f), which are related to the intensity of the absorption bands.

-

Comparison with Experimental Data: The simulated spectrum can be compared with experimental UV-Vis spectra of benzooxazole derivatives to validate the electronic transition predictions.[16][17]

III. Visualization of Molecular Properties

Molecular Structure and Atom Numbering

Caption: 2D structure of 2-Chloro-6-methyl-benzooxazole with atom numbering for reference.

IV. Concluding Remarks for the Drug Development Professional

The application of the quantum chemical calculations outlined in this guide provides a robust, scientifically-grounded framework for the in-depth characterization of 2-Chloro-6-methyl-benzooxazole. The insights gained from these in silico experiments can significantly de-risk and accelerate the drug discovery process by providing a rational basis for lead optimization, predicting metabolic liabilities, and understanding the molecular determinants of biological activity. By integrating these computational strategies into the research pipeline, scientists can make more informed decisions, ultimately leading to the development of safer and more effective therapeutics.

References

-

Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers. Available at: [Link]

-

A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO. Available at: [Link]

-

1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (PDF). Available at: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. National Institutes of Health (NIH). Available at: [Link]

-

Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. SciSpace. Available at: [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available at: [Link]

-

Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. Available at: [Link]

- Synthesis method of 2-mercapto-6-chlorobenzoxazole. Google Patents.

-

TDDFT Calculations of Electronic Spectra of Benzoxazoles Undergoing Excited State Proton Transfer. ResearchGate. Available at: [Link]

-

dft calculations of benzoisoxazole derivatives. DergiPark. Available at: [Link]

-

GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Available at: [Link]

-

Benzoxazole, 2-chloro-. NIST WebBook. Available at: [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health (NIH). Available at: [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. Available at: [Link]

-

Vibrational spectra and molecular structure of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one molecule by density functional theory and Hartree–Fock calculations. ResearchGate. Available at: [Link]

-

Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. National Institutes of Health (NIH). Available at: [Link]

-

Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

2-Chloro-6-methyl-benzooxazole. PubChem. Available at: [Link]

-

DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. MDPI. Available at: [Link]

-

Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. ResearchGate. Available at: [Link]

-

Vapour spectrum of benzoxazole in the near ultraviolet. Journal of the Chemical Society B. Available at: [Link]

-

SUPPLEMENTARY INFORMATION. Available at: [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available at: [Link]

-

Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. SciSpace. Available at: [Link]

-

1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the... ResearchGate. Available at: [Link]

-

Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Academia.edu. Available at: [Link]

-

Multinuclear NMR spectra and GIAO/DFT calculations of N-benzylazoles and N-benzylbenzazoles. ResearchGate. Available at: [Link]

-

Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. Available at: [Link]

-

DFT studies of the geometry, electronic structure and vibrational spectra of some 1,3-Benzothiazole derivatives. Available at: [Link]

-

Synthesis and GIAO NMR Calculations for Some Novel 4-Heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives: Comparison of Theoretical and Experimental 1Hand 13C- Chemical Shifts. MDPI. Available at: [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available at: [Link]

-

Photoreaction of 2′-chloro-4-R-benzanilide: Synthesis of 2-(4-R-phenyl)-1,3-benzoxazole and 9-R-phenanthridin-6(5H)-one (R=H, CH3, CH3O). ResearchGate. Available at: [Link]

-

Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. PubMed. Available at: [Link]

-

UV-Induced Photochemistry of 1,3-Benzoxazole, 2-Isocyanophenol, and 2-Cyanophenol Isolated in Low-Temperature Ar Matrixes. ACS Publications - American Chemical Society. Available at: [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. (PDF). ResearchGate. Available at: [Link]

-

1-Butyl-1-chloro-3-methyl-3H-2,1λ4-benzoxatellurole: crystal structure and Hirshfeld analysis. Available at: [Link]

-

Time dependent density functional study of the absorption spectra of 1,3-benzoxazole and three substituted benzoxazole in gas phase and liquid phase. ResearchGate. Available at: [Link]

-

Using Different Reference Standards in NMR Calculations (Gaussian). Dr M A Hashmi. Available at: [Link]

- Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method. Google Patents.

-

Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. National Institutes of Health (NIH). Available at: [Link]

-

Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole. National Institutes of Health (NIH). Available at: [Link]

-

Analysis and interpretation of experimental UV–Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. ResearchGate. Available at: [Link]

-

Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. north-journal-of-basic-and-applied-sciences.nbu.edu.sa [north-journal-of-basic-and-applied-sciences.nbu.edu.sa]

- 5. Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Chloro-6-methyl-benzooxazole | C8H6ClNO | CID 10678666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzoxazole, 2-chloro- [webbook.nist.gov]

- 9. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

- 17. Vapour spectrum of benzoxazole in the near ultraviolet - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: 2-Chloro-6-methyl-benzooxazole as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

This guide details the application of 2-Chloro-6-methyl-benzooxazole (CAS: 36216-80-5) in high-throughput medicinal chemistry. While benzoxazoles are historically recognized as bioisosteres of adenine and guanine, the 2-chloro-6-methyl derivative offers a unique "dual-handle" advantage. The C2-chlorine serves as a highly reactive electrophile for rapid diversification, while the C6-methyl group provides a lipophilic anchor that modulates metabolic stability and can be further functionalized via radical bromination.

This document provides optimized protocols for Nucleophilic Aromatic Substitution (

Chemical Reactivity Profile

The "Push-Pull" Electronic Environment

To successfully utilize this scaffold, one must understand the competing electronic effects:

-

C2 Position (Electrophilic): The C=N bond creates a significant dipole, making the C2 position electron-deficient. The chlorine atom acts as a good leaving group, facilitating

reactions. -

C6-Methyl Effect (Modulation): Unlike the unsubstituted 2-chlorobenzoxazole, the 6-methyl group is an electron donor (via hyperconjugation). This slightly increases electron density in the oxazole ring, making the C2 position less electrophilic than the parent compound.

-

Implication: Reactions with weak nucleophiles (e.g., anilines) require higher temperatures or stronger bases compared to the unsubstituted analog.

-

Reactivity Landscape (DOT Visualization)

Figure 1: Divergent synthesis pathways for 2-Chloro-6-methyl-benzooxazole. Note the hydrolysis risk which yields the inactive benzoxazolone.

Optimized Experimental Protocols

Protocol A: Diversification with Amines

Application: Synthesis of Kinase Inhibitor Libraries (ATP-binding site mimics).

Rationale: The C2-Cl bond is labile enough to be displaced by primary and secondary amines. However, the 6-methyl group necessitates the use of a non-nucleophilic base to scavenge HCl without competing for the electrophilic center.

Reagents:

-

Substrate: 2-Chloro-6-methyl-benzooxazole (1.0 equiv)

-

Nucleophile: Primary/Secondary Amine (1.2 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) -

Solvent: Anhydrous DMF or DMSO (Critical: Water promotes hydrolysis).

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of 2-Chloro-6-methyl-benzooxazole in 3.0 mL of anhydrous DMF in a screw-cap vial.